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Introduction
Canertinib, also known as CI-1033 and PD-183805, is a potent, orally available, and

irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] It was developed as a second-generation

tyrosine kinase inhibitor designed to overcome the limitations of first-generation agents by

targeting all four members of the ErbB (also known as HER) family of receptor tyrosine

kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] The ErbB

signaling network plays a crucial role in cell proliferation, survival, and differentiation, and its

dysregulation is a key driver in the development and progression of numerous cancers.[3] This

technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and key experimental data related to Canertinib.

Chemical Structure and Properties
Canertinib is a quinazoline-based compound.[5] Its structure features a reactive acrylamide

group that forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket

of the ErbB kinases, leading to irreversible inhibition.[6]

Table 1: Chemical Identifiers of Canertinib
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Identifier Value

IUPAC Name
N-{4-[(3-chlorophenyl)amino]-7-[3-(morpholin-4-

yl)propoxy]quinazolin-6-yl}prop-2-enamide[7]

Synonyms CI-1033, PD-183805[7]

CAS Number 267243-28-7[7]

Molecular Formula C₂₄H₂₅ClFN₅O₃[7]

SMILES
C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC

3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4[1]

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-

13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-

31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-

16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)

(H,27,28,29)[7]

Table 2: Physicochemical Properties of Canertinib

Property Value

Molecular Weight 485.94 g/mol [7]

Appearance Solid

Solubility Soluble in DMSO[3]

Storage Store at -20°C[2]

Mechanism of Action
Canertinib exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of

all four ErbB family members.[3] Ligand binding to ErbB receptors induces receptor

dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine

residues in the intracellular domain.[8] This phosphorylation creates docking sites for various

adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for cell

growth and survival.[8]
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The two major signaling pathways activated by the ErbB family are the Ras/Raf/MEK/ERK

(MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt/mTOR

pathway, which is a key regulator of cell survival and apoptosis resistance.[8][9]

By covalently binding to the ATP-binding site of the ErbB kinases, Canertinib blocks their

catalytic activity, thereby preventing the phosphorylation and activation of downstream

signaling molecules.[6] This leads to the inhibition of both the MAPK and PI3K/Akt pathways,

resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB

signaling.[5][7]

Canertinib's Inhibition of the ErbB Signaling Pathway
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Caption: Canertinib irreversibly inhibits all four ErbB receptors.
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Biological Activity and Efficacy
Canertinib has demonstrated potent inhibitory activity against the ErbB receptor family in both

enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of Canertinib

Target IC₅₀ (nM) Assay Type

EGFR (ErbB1) 0.8 Kinase Assay[2]

HER2 (ErbB2) 19 Kinase Assay[2]

HER4 (ErbB4) 7 Kinase Assay[2]

EGFR Autophosphorylation 7.4 Cell-based Assay[10]

HER2 Autophosphorylation 9 Cell-based Assay[10]

Experimental Protocols
In Vitro Enzyme Assay for IC₅₀ Determination
This protocol describes a method for determining the half-maximal inhibitory concentration

(IC₅₀) of Canertinib against ErbB family kinases.

Materials:

96-well filter plates

Recombinant EGFR, HER2, or HER4 tyrosine kinase

Poly(Glu, Tyr) 4:1 as a substrate

[γ-³²P]ATP

20 mM Hepes buffer, pH 7.4

50 mM Sodium Vanadate
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Canertinib (CI-1033) at various dilutions

20% Trichloroacetic acid (TCA)

10% Trichloroacetic acid (TCA)

Scintillation counter

Procedure:

Prepare a reaction mixture in each well of a 96-well filter plate containing 20 mM Hepes (pH

7.4), 10 ng of the respective ErbB kinase, 20 mg of the poly(Glu, Tyr) substrate, and the

desired concentration of Canertinib.[1]

Pre-incubate the plate with shaking for 10 minutes at 25°C.[1]

Initiate the kinase reaction by adding 10 μM ATP containing 0.5 μCi of [γ-³²P]ATP to each

well.[1]

Incubate the plate for an additional 10 minutes at 25°C.[1]

Terminate the reaction by adding 0.1 mL of 20% TCA to each well.[1]

Incubate the plate at 4°C for at least 15 minutes to allow for the precipitation of the

phosphorylated substrate.[1]

Wash the wells five times with 0.2 mL of 10% TCA to remove unincorporated [γ-³²P]ATP.[1]

Determine the amount of ³²P incorporated into the substrate using a scintillation counter.[1]

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

Canertinib concentration.

In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the effect of Canertinib on the proliferation of cancer

cell lines.

Materials:
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Cancer cell lines (e.g., A431, MDA-MB-453)

24-well plastic culture plates

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Canertinib (CI-1033) at various concentrations

Cell counter (e.g., Coulter counter)

Procedure:

Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight in complete

culture medium.[1]

The following day, treat the cells with various concentrations of Canertinib (e.g., 0.1-5.0 nM).

[1]

Incubate the cells for different time periods (e.g., 1, 3, 5, and 7 days).[1]

After the incubation period, harvest the cells and count them using a cell counter.[1]

Calculate the percentage of cell proliferation for each treatment condition relative to the

untreated control.[1]

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Canertinib
in a mouse xenograft model.

Materials:

Athymic nude mice

Human tumor cells (e.g., A431, H125)

Canertinib (CI-1033)

Vehicle control
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Calipers for tumor measurement

Procedure:

Subcutaneously inject human tumor cells into the flank of athymic nude mice.

Allow the tumors to reach a palpable size.

Randomize the mice into treatment and control groups.

Administer Canertinib orally to the treatment group at a predetermined dose and schedule

(e.g., 20 to 80 mg/kg/day).[1]

Administer the vehicle control to the control group.

Measure the tumor dimensions with calipers at regular intervals.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Conclusion
Canertinib is a potent and irreversible pan-ErbB inhibitor that effectively blocks signaling

through the MAPK and PI3K/Akt pathways, leading to the inhibition of tumor cell proliferation

and survival. Its broad activity against all four members of the ErbB family made it a promising

candidate for the treatment of a variety of solid tumors. While its clinical development was

discontinued, the extensive preclinical and early clinical data for Canertinib continue to provide

valuable insights for the development of next-generation targeted cancer therapies. This

technical guide serves as a comprehensive resource for researchers and scientists working in

the field of oncology drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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